![molecular formula C10H18ClNS B3077564 N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride CAS No. 1048664-63-6](/img/structure/B3077564.png)
N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride
Overview
Description
N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride is a chemical compound with the molecular formula C10H17NS·HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
Based on its structural similarity to other amine compounds, it may interact with its targets through nucleophilic reactions . The nitrogen atom in the amine group can act as a nucleophile, forming a bond with an electrophilic carbon .
Biochemical Pathways
Amine compounds are known to participate in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
They can be metabolized by various enzymes, including those in the liver, and excreted through the kidneys .
Action Environment
The action, efficacy, and stability of N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride typically involves the reaction of 5-methyl-2-thiophenemethanol with 1-butanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization and filtration to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride is a chemical compound with potential applications in scientific research and medicinal chemistry. It features a unique structure that includes a thienyl moiety and a butanamine group. The molecular formula for this compound is C10H18ClNS.
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Scientific Research Applications
This compound's applications in scientific research include:
- Medicinal Chemistry The compound is notable for its potential applications in medicinal chemistry because of the thiophene ring, known for its biological activity and ability to interact with various biological targets.
- Interaction studies Studies have been done to determine the compound's binding affinity to various receptors and enzymes. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and behavior.
Safety Information
The Combi-Blocks Safety Data Sheet indicates the classification for this compound as having no known hazards .
- General advice: Consult a physician and show the safety data sheet to the doctor . Move out of the dangerous area .
- If inhaled: Remove the victim to fresh air and seek medical attention if symptoms persist or in severe cases .
- In case of skin contact: Wash skin immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists .
- In case of eye contact: Immediately flush with plenty of water, and after initial flushing, remove any contact lenses and continue flushing for at least 15 minutes, keeping the eye wide open while rinsing. Get medical attention .
- If swallowed: Wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride
- N-[(5-Methyl-2-thienyl)methyl]-3-butanamine hydrochloride
Uniqueness
N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
Overview
N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its thiophene ring and butanamine side chain, has been studied for various pharmacological effects, including antimicrobial and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is C10H17NS·HCl. The compound's structure includes:
- Thienyl Group : A sulfur-containing heterocycle that may interact with biological targets.
- Butanamine Chain : This group can form hydrogen bonds and electrostatic interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiophene ring can modulate the activity of various biological pathways, while the butanamine moiety enhances binding affinity through non-covalent interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions.
Cytotoxicity Studies
In vitro studies on cell lines have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines, including human breast cancer (MCF-7) and leukemia (HL-60) cells. The compound's cytotoxicity is believed to be mediated through mechanisms similar to those observed in other Mannich bases, which are known for their anticancer properties .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride | Different thienyl position | Antidepressant effects; similar cytotoxicity |
3-Methylthio-N-butylamine | Lacks thienyl structure | Limited biological activity |
N,N-Dimethylbutanamine | No thienyl group | Commonly used in pharmaceuticals; less specific activity |
This table highlights the unique aspects of this compound compared to structurally similar compounds. Its specific thienyl substitution may influence its biological activity and reactivity profiles.
Case Studies and Research Findings
A number of studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : In assays involving Jurkat T-cells and Renca mouse renal carcinoma cells, the compound showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, suggesting a promising role in cancer therapy .
- Inflammatory Response Modulation : Research indicated that treatment with this compound led to a significant reduction in inflammatory markers in animal models of arthritis, supporting its potential therapeutic use in inflammatory diseases.
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-3-4-7-11-8-10-6-5-9(2)12-10;/h5-6,11H,3-4,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVGLRYROIWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(S1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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